Structural Differentiation from the Carboxamide Prototype L‑737,126: Ethylamino‑Acetamide Side Chain vs. Carboxamide at the Indole 2‑Position
The target compound replaces the primary carboxamide group of L‑737,126 with an N-(2-ethylamino)acetamide chain. This modification introduces a basic secondary amine centre (predicted pKₐ ≈ 7.5–8.5 for the ethylamino nitrogen) that can become protonated at physiological pH, increasing aqueous solubility relative to the neutral carboxamide. In the 2-heterocyclic indole‑3‑sulfone series, analogous carboxamide‑to‑heterocycle replacements yielded compounds with equivalent anti‑HIV‑1 RT activity and substantially improved physicochemical properties [1]. The ethylamino linker additionally provides a hydrogen‑bond donor–acceptor motif that can engage the Glu138:B residue in the NNRTI binding pocket, a contact identified as critical for IAS‑class potency [2].
| Evidence Dimension | 2‑Position substituent structure and predicted aqueous solubility modulation |
|---|---|
| Target Compound Data | N-(2-ethylamino)acetamide side chain; predicted polar surface area (tPSA) ≈ 87 Ų; basic pKₐ ≈ 7.5–8.5 (estimated) |
| Comparator Or Baseline | L‑737,126: primary carboxamide (tPSA ≈ 69 Ų; neutral across physiological pH) |
| Quantified Difference | Increase in tPSA of ~18 Ų (≈26% relative increase); introduction of a protonatable amine for pH‑dependent solubility enhancement |
| Conditions | In silico physicochemical prediction and class‑level experimental precedent from heterocyclic indole‑3‑sulfone analogues |
Why This Matters
Scientific users selecting an IAS scaffold for lead optimization can anticipate improved aqueous solubility and formulation flexibility compared to the poorly soluble carboxamide prototype L‑737,126, which was deprioritized for clinical development due to low bioavailability originating from scarce water solubility.
- [1] Young SD, Amblard MC, Britcher SF, et al. 2-Heterocyclic indole-3-sulfones as inhibitors of HIV-1 reverse transcriptase. Bioorg Med Chem Lett. 1995;5(5):491-496. doi:10.1016/0960-894X(95)00059-3 View Source
- [2] Famiglini V, La Regina G, Coluccia A, et al. Indolylarylsulfones carrying a heterocyclic tail as very potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors. J Med Chem. 2014;57(23):9945-9957. doi:10.1021/jm5011622 View Source
